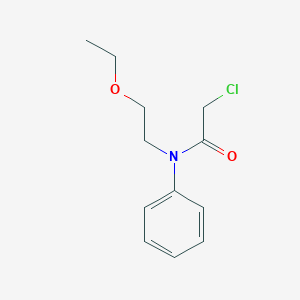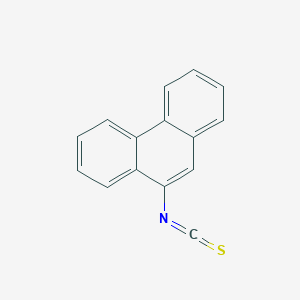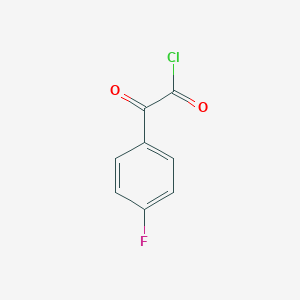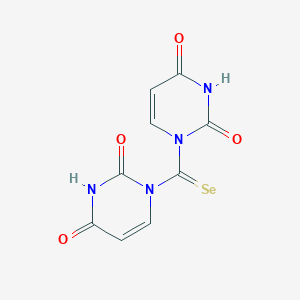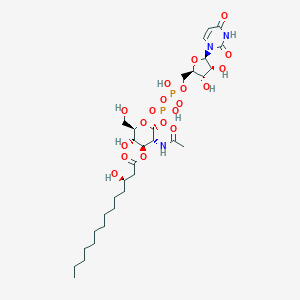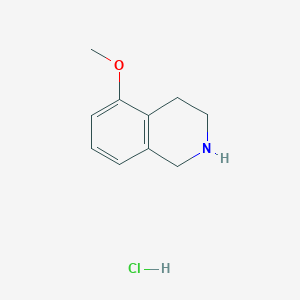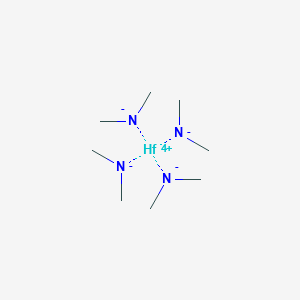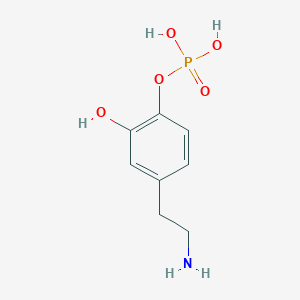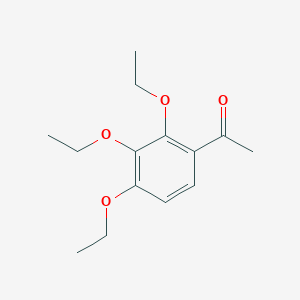
1-(2,3,4-Triethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4-Triethoxyphenyl)ethanone, also known as Tropinone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a ketone derivative of tropine and is commonly used as a precursor for the synthesis of various alkaloids. In
Mécanisme D'action
1-(2,3,4-Triethoxyphenyl)ethanone acts as a competitive inhibitor of acetylcholine esterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2,3,4-Triethoxyphenyl)ethanone increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory retention.
Effets Biochimiques Et Physiologiques
1-(2,3,4-Triethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation, in the brain. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been shown to increase the levels of norepinephrine and serotonin, two neurotransmitters that are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,3,4-Triethoxyphenyl)ethanone in lab experiments is its versatility. It can be easily synthesized through several methods, and its derivatives can be used in various applications. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 1-(2,3,4-Triethoxyphenyl)ethanone is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Orientations Futures
There are several future directions for the study of 1-(2,3,4-Triethoxyphenyl)ethanone. One potential direction is the development of new synthesis methods for 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives. Another direction is the investigation of 1-(2,3,4-Triethoxyphenyl)ethanone's potential applications in medicinal chemistry, including the development of drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives.
Méthodes De Synthèse
1-(2,3,4-Triethoxyphenyl)ethanone can be synthesized through several methods, including the Robinson annulation reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Robinson annulation reaction involves the reaction between an α,β-unsaturated ketone and an aldehyde, while the Mannich reaction involves the reaction between an aldehyde, an amine, and a ketone. The Pictet-Spengler reaction involves the reaction between an aminoalcohol and an aldehyde or ketone. These methods have been widely used to synthesize 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives for various scientific research applications.
Applications De Recherche Scientifique
1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. It is commonly used as a precursor for the synthesis of various alkaloids, including cocaine, atropine, and scopolamine. 1-(2,3,4-Triethoxyphenyl)ethanone has also been studied for its potential applications in the synthesis of chiral compounds and as a catalyst in organic reactions. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been investigated for its potential applications in medicinal chemistry, including the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
100864-28-6 |
|---|---|
Nom du produit |
1-(2,3,4-Triethoxyphenyl)ethanone |
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-(2,3,4-triethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
ZQKHMJPSNYPQIV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |
SMILES canonique |
CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |
Synonymes |
2' 3' 4'-TRIETHOXYACETOPHENONE 98 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




